molecular formula C21H25N2O3+ B1262379 16-Hydroxytabersoninium

16-Hydroxytabersoninium

Cat. No.: B1262379
M. Wt: 353.4 g/mol
InChI Key: FXUFRJQCBVSCRZ-ACRUOGEOSA-O
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Description

16-Hydroxytabersoninium (synonym: 16-hydroxytabersonine) is a hydroxylated derivative of tabersonine, a terpenoid indole alkaloid (TIA) predominantly found in plants of the Apocynaceae family, such as Catharanthus roseus. The compound is characterized by a hydroxyl (-OH) substitution at the 16th position of the tabersonine backbone. Its molecular formula is C₂₁H₂₄N₂O₃ (molecular weight: 352.43 g/mol), distinguishing it from tabersonine (C₂₁H₂₄N₂O₂) by the addition of one oxygen atom . Structurally, it belongs to the aspidosperma alkaloid subclass, featuring a methyl ester of aspidospermidine-3-carboxylic acid with a tetradehydro backbone (Figure 1).

Properties

Molecular Formula

C21H25N2O3+

Molecular Weight

353.4 g/mol

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/p+1/t19-,20-,21-/m0/s1

InChI Key

FXUFRJQCBVSCRZ-ACRUOGEOSA-O

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • CAS Registry Number : 22149-28-6
  • Synonyms: Aspidospermidine-3-carboxylic acid, methyl ester (5α,12R,19α)-16-hydroxy-2,3,6,7-tetradehydro-; Vincamine Impurity 21.
  • Applications : Primarily studied as a biosynthetic intermediate in vinca alkaloid pathways and as a reference standard in pharmaceutical research .

Comparison with Structurally Similar Compounds

Tabersonine

  • Structure : Parent compound lacking the 16-hydroxyl group (C₂₁H₂₄N₂O₂).
  • Bioactivity : Precursor to vindoline and vincamine, critical for anticancer drug synthesis (e.g., vinblastine).
  • Physicochemical Differences : Lower polarity compared to 16-hydroxytabersoninium due to the absence of the hydroxyl group.

11-Hydroxytabersonine

  • Structure : Hydroxylation at the 11th position instead of the 16th (C₂₁H₂₄N₂O₃).
  • Analytical Challenges : Differentiation from this compound requires advanced spectroscopic techniques (e.g., NMR, high-resolution mass spectrometry) .

Vindoline

  • Structure : Features hydroxyl groups at positions 16 and 17 (C₂₅H₃₂N₂O₆).
  • Bioactivity : Key component of vinblastine; enhances microtubule inhibition.
  • Key Difference : Additional acetyl and methyl ester groups increase molecular weight (456.54 g/mol) and solubility in polar solvents compared to this compound .

Vincamine

  • Structure : Aspidosperma alkaloid with a 14,15-dihydro framework and hydroxylation at position 14 (C₂₁H₂₆N₂O₃).
  • Bioactivity : Used clinically for cerebrovascular disorders; lacks the tetradehydro backbone of this compound.
  • Pharmacokinetics : Higher blood-brain barrier permeability due to reduced polarity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Hydroxylation Position Key Bioactivity Source
This compound C₂₁H₂₄N₂O₃ 352.43 16 Biosynthetic intermediate Catharanthus roseus
Tabersonine C₂₁H₂₄N₂O₂ 336.43 None Precursor to vinca alkaloids Catharanthus roseus
11-Hydroxytabersonine C₂₁H₂₄N₂O₃ 352.43 11 Antitumor research Synthetic/plant extracts
Vindoline C₂₅H₃₂N₂O₆ 456.54 16, 17 Anticancer (vinblastine) Catharanthus roseus
Vincamine C₂₁H₂₆N₂O₃ 354.45 14 Cerebrovascular therapy Vinca minor

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Hydroxytabersoninium
Reactant of Route 2
16-Hydroxytabersoninium

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